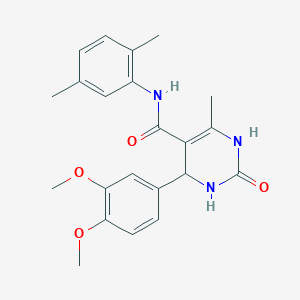

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12-6-7-13(2)16(10-12)24-21(26)19-14(3)23-22(27)25-20(19)15-8-9-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCTWRJZVRNIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Condensation Reactions : The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylamine to form an intermediate Schiff base.

- Cyclization : The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the tetrahydropyrimidine ring.

- Amidation : The final step involves amidation of the carboxylic acid group with an appropriate amine to yield the target compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of tetrahydropyrimidine derivatives. The presence of methoxy groups in the structure has been associated with enhanced antibacterial activity against various pathogens. For instance:

- A study demonstrated that derivatives similar to our compound exhibited significant activity against E. coli, S. aureus, and C. albicans due to structural features that enhance their interaction with microbial targets .

Anticancer Activity

The compound has also shown promise in anticancer research. Its mechanism may involve:

- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 µM to 20 µM .

Antiviral Activity

Research on related tetrahydropyrimidine compounds suggests potential antiviral activity against HIV integrase. In vitro assays indicated that some derivatives could inhibit strand transfer reactions critical for viral replication . However, further studies are needed to establish the efficacy and safety profiles for these applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with specific receptors on cell surfaces, triggering intracellular signaling pathways.

- DNA Intercalation : By intercalating into DNA structures, it can affect gene expression and cellular functions.

Case Studies

A notable case study involved the evaluation of a series of tetrahydropyrimidine derivatives for their antiviral properties against HIV integrase. The most active compound from this series exhibited an IC50 value of 0.65 µM in isolated enzyme assays but did not show significant activity in cell culture assays below cytotoxic concentrations .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines have significant antimicrobial properties. Studies have shown that compounds similar to 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can inhibit the growth of various bacteria and fungi. For instance, pyrimidine derivatives are known to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus .

2. Anticancer Potential

Compounds with a similar structural framework have been investigated for their anticancer properties. They may exert cytotoxic effects on cancer cells through mechanisms such as enzyme inhibition and receptor binding, which disrupt cellular signaling pathways essential for cancer cell survival .

3. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibition can lead to altered metabolic processes within cells, providing therapeutic benefits in conditions like diabetes or obesity.

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a related tetrahydropyrimidine derivative exhibited potent antibacterial activity against various strains of bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The presence of methoxy groups was found to enhance this activity.

Case Study 2: Anticancer Research

In another investigation, derivatives were tested for anticancer activity against several cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among DHPM derivatives influence their physicochemical properties and biological efficacy. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of DHPM Derivatives

Key Findings :

Carboxamide vs. Ester Functionalization: The target compound’s carboxamide group (vs. Methyl/ethyl esters (e.g., compounds in and ) exhibit lower metabolic stability due to esterase susceptibility .

Substituent Effects on Aromatic Rings :

- Electron-donating groups (e.g., methoxy in the target compound) enhance π-π stacking with hydrophobic enzyme pockets, as seen in TP inhibition .

- Halogen substituents (e.g., bromo in ) may sterically hinder binding despite their electron-withdrawing effects .

Biological Activity Trends :

- Analogs with 3,4-dimethoxyphenyl groups (e.g., ) show moderate TP inhibition (IC₅₀ ~396 µM), while bulkier substituents (e.g., 3-bromo-4,5-dimethoxyphenyl) reduce activity, suggesting a balance between electronic and steric effects is critical .

Q & A

Q. Advanced

- Standardized assays : Reproduce results using enzyme inhibition (e.g., kinase assays) or cytotoxicity protocols (MTT assay) across multiple cell lines .

- Structure-activity relationship (SAR) : Vary substituents (e.g., methoxy vs. methyl groups) to identify pharmacophores .

- Dose-response curves : Quantify IC₅₀ values under controlled pH and temperature to minimize variability .

What are common synthetic impurities, and how are they mitigated?

Q. Basic

- By-products : Incomplete cyclization (open-chain intermediates) or oxidation of methoxy groups.

- Mitigation :

How to optimize reaction yields in large-scale synthesis?

Q. Advanced

- Catalytic optimization : Use p-TSA (10 mol%) to accelerate cyclization .

- Solvent volume : Maintain 1:3 substrate-to-solvent ratio to prevent viscosity issues .

- Pilot studies : Monitor exothermic peaks via calorimetry to ensure safe scale-up .

Example Yields from Analogous Syntheses :

| Compound | Yield (%) | Melting Point (°C) | Characterization Methods |

|---|---|---|---|

| 2l | 83 | 151–154 | 1H NMR, HRMS |

| 2m | 72 | 221–224 | 1H NMR, HRMS |

| 8 | 96 | 216–218 | 1H NMR, Elemental Analysis |

What spectroscopic methods confirm the compound’s structure?

Q. Basic

- 1H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide NH (δ 8.3–8.6 ppm) .

- HRMS : Exact mass (e.g., m/z 396.29 for analogous compounds) .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300 cm⁻¹) .

How to evaluate bioavailability in preclinical studies?

Q. Advanced

- LogP : Measure partition coefficient (octanol/water) to predict membrane permeability. Methoxy groups reduce LogP, enhancing solubility .

- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .

- Pharmacokinetics : Oral administration in rodent models with plasma sampling (0–24 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.